molecular formula C14H14O6 B3056508 Diglycidyl isophthalate CAS No. 7195-43-9

Diglycidyl isophthalate

Cat. No.: B3056508
CAS No.: 7195-43-9
M. Wt: 278.26 g/mol
InChI Key: ZXOATMQSUNJNNG-UHFFFAOYSA-N
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Description

Diglycidyl isophthalate, also known as 1,3-benzenedicarboxylic acid, bis(oxiranylmethyl) ester, is an organic compound with the molecular formula C14H14O6. It is a type of diglycidyl ester derived from isophthalic acid and is commonly used in the production of epoxy resins. These resins are known for their excellent adhesive properties, chemical resistance, and mechanical strength, making them valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diglycidyl isophthalate typically involves the reaction of isophthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final diglycidyl ester product. The reaction conditions generally include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diglycidyl isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diglycidyl isophthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diglycidyl isophthalate primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of cross-linked polymer networks. The molecular targets include various nucleophilic sites on reactants such as amines, alcohols, and thiols. The pathways involved in these reactions are typically catalyzed by Lewis acids or bases, which facilitate the ring-opening and subsequent polymerization processes .

Comparison with Similar Compounds

Uniqueness: Diglycidyl isophthalate is unique due to its derivation from isophthalic acid, which imparts distinct mechanical and thermal properties to the resulting epoxy resins. Compared to BADGE and BFDGE, this compound-based resins often exhibit higher chemical resistance and better mechanical strength, making them suitable for more demanding applications .

Properties

IUPAC Name

bis(oxiran-2-ylmethyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXOATMQSUNJNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ISOPHTHALIC DIGLYCIDYL ESTER
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

31305-96-1
Details Compound: 1,3-Benzenedicarboxylic acid, 1,3-bis(2-oxiranylmethyl) ester, homopolymer
Record name 1,3-Benzenedicarboxylic acid, 1,3-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7025473
Record name Isophthalic diglycidyl ester
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Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Isophthalic diglycidyl ester is a white solid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

7195-43-9
Record name ISOPHTHALIC DIGLYCIDYL ESTER
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Record name Diglycidyl isophthalate
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Record name Isophthalic diglycidyl ester
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Record name Bis(2,3-epoxypropyl) isophthalate
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Record name DIGLYCIDYL ISOPHTHALATE
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Melting Point

142 to 145 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ISOPHTHALIC DIGLYCIDYL ESTER
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Synthesis routes and methods

Procedure details

Diglycidyl isophthalate and diglycidyl orthophthalate were prepared by caustic treatment of the products from the catalytic reaction of the corresponding phthalic acid with an excess of epichlorohydrin. Diglycidyl terephthalate was prepared in toluene from terephthaloyl chloride, glycidol, and triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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